In-Depth Technical Guide: Solubility Profiling of 5-Nitro-3-isoquinolinecarboxylic Acid
In-Depth Technical Guide: Solubility Profiling of 5-Nitro-3-isoquinolinecarboxylic Acid
Executive Summary
5-Nitro-3-isoquinolinecarboxylic acid (CAS: 80066-72-4) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and the synthesis of novel antitumor agents[1][2]. For drug development professionals, understanding the solubility profile of such intermediates is critical. Poor solubility can lead to unreliable in vitro bioassays, false positives due to precipitation, and severe bottlenecks in formulation.
This technical whitepaper provides an authoritative analysis of the solubility characteristics of 5-Nitro-3-isoquinolinecarboxylic acid across aqueous and organic media. By dissecting the structural causality behind its solvation mechanics and detailing a self-validating thermodynamic protocol, this guide equips researchers with the exact methodologies needed to handle this compound effectively.
Structural & Mechanistic Determinants of Solubility
The solubility of a molecule is fundamentally dictated by the energy required to disrupt its crystal lattice versus the energy gained through solvent-solute interactions. For 5-Nitro-3-isoquinolinecarboxylic acid, three distinct structural features govern its behavior:
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The Isoquinoline Core: The rigid, planar aromatic system promotes strong
stacking in the solid state. This results in high crystal lattice energy, which inherently restricts its solubility in highly polar, hydrogen-bonding networks like pure water[3]. -
The 3-Carboxylic Acid Moiety: This functional group introduces profound pH-dependency. At a low pH (below its
, typically ~2.0–3.0), the acid remains unionized, rendering the molecule highly lipophilic and sparingly soluble in water. At physiological pH (7.4), deprotonation yields a carboxylate anion, facilitating ion-dipole interactions with water and increasing aqueous solubility[2][4]. -
The 5-Nitro Group: The nitro group is strongly electron-withdrawing. While it increases the overall dipole moment of the molecule, it also strengthens intermolecular dipole-dipole interactions in the solid state. Consequently, it drives exceptional solubility in polar aprotic solvents (e.g., DMSO, DMF) that can stabilize the polarized aromatic system without requiring the disruption of an aqueous hydrogen-bond network[5].
pH-dependent ionization and solvent interactions dictating solubility limits.
Comparative Solubility Data (Water vs. Organic Solvents)
Because exact empirical data for the combined 5-nitro and 3-carboxylic acid derivative is highly specific to proprietary screening libraries, we can accurately model its solubility limits by synthesizing baseline data from its direct structural analogs: 5-Nitroisoquinoline [5] and Isoquinoline-3-carboxylic acid [2].
To achieve maximum solubility for in vitro assays, the compound should first be dissolved in a polar aprotic solvent (DMSO or DMF) and subsequently diluted into aqueous buffers, ensuring the organic solvent concentration remains below cytotoxic thresholds (typically <1% v/v)[6].
Table 1: Modeled Equilibrium Solubility Profile at 25°C
| Solvent System | Estimated Solubility | Solvation Mechanism / Causality |
| Water (pH 2.0) | < 0.1 mg/mL | Unionized state; strong hydrophobic effect and high lattice energy prevent dissolution. |
| PBS Buffer (pH 7.2 - 7.4) | ~0.5 - 1.0 mg/mL | Ionized carboxylate allows for ion-dipole interactions. Co-solvents are highly recommended[2]. |
| Ethanol (100%) | ~5.0 mg/mL | Moderate hydrogen bonding; limited by the rigid aromatic core's preference for aprotic environments. |
| Dimethylformamide (DMF) | ~20.0 mg/mL | Polar aprotic environment perfectly solvates the electron-deficient nitro-aromatic ring[2]. |
| Dimethyl Sulfoxide (DMSO) | > 20.0 mg/mL | Optimal solvent. DMSO disrupts intermolecular dipole interactions. Sonication may be required[5]. |
Note: Hygroscopic solvents like DMSO absorb water over time, which can rapidly crash the compound out of solution. Always use freshly opened, anhydrous DMSO for stock solutions[5].
Self-Validating Experimental Protocol: Thermodynamic Solubility Determination
Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to the formation of supersaturated solutions or amorphous precipitates[7]. To obtain true, reliable data, drug development professionals must use the Thermodynamic Shake-Flask Method , grounded in the principles of OECD Test Guideline 105[8].
This protocol is a self-validating system: by measuring the concentration of the supernatant after establishing a true thermodynamic equilibrium, you eliminate the variables of dissolution rate and temporary supersaturation.
Step-by-Step Methodology (HPLC-UV Coupled Shake-Flask)
Phase 1: Equilibration (The Shake-Flask)
-
Solid Addition: Weigh an excess amount of 5-Nitro-3-isoquinolinecarboxylic acid (e.g., 10 mg) into a 5 mL glass vial.
-
Solvent Introduction: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or pure DMSO). The presence of visible, undissolved solid is strictly required to ensure the solution reaches saturation.
-
Agitation: Seal the vial and place it in an isothermal shaker at 37°C (physiological temperature) or 25°C (standard room temperature). Agitate at 200 RPM for 24 to 48 hours. Causality: 24+ hours are required to overcome the high activation energy of disrupting the crystal lattice, ensuring true thermodynamic equilibrium is reached.
Phase 2: Phase Separation 4. Sedimentation: Remove the vial from the shaker and allow it to stand undisturbed for 30 minutes to let large particulates settle. 5. Filtration/Centrifugation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.1 mL to saturate any non-specific binding sites on the filter membrane)[8]. Causality: Incomplete separation leaves micro-crystals in the supernatant, causing massive false-positive spikes during UV-Vis quantification.
Phase 3: Quantification
6. Dilution: Dilute the isolated supernatant with a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the detector.
7. HPLC-UV Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at the compound's
Thermodynamic shake-flask workflow for accurate equilibrium solubility determination.
Strategic Recommendations for Assay Design
When working with 5-Nitro-3-isoquinolinecarboxylic acid in biological assays, direct dissolution into aqueous media is highly discouraged. The recommended workflow is to generate a 20 mM stock solution in anhydrous DMSO . When dosing cells or enzymatic assays, perform a rapid serial dilution of the DMSO stock directly into the assay buffer immediately prior to use. Ensure the final DMSO concentration remains below 1.0% (v/v) to prevent solvent-induced cytotoxicity while maintaining the compound in a transiently soluble state suitable for target engagement[6].
References
-
Chemsrc. (n.d.). 80066-72-4 5-Nitro-3-isoquinolinecarboxylic acid CAS. Retrieved from:[Link]
-
ResearchGate. (2016). Experimental and theoretical study on free 5-nitroquinoline, 5-nitroisoquinoline, and their zinc(II) halide complexes. Retrieved from:[Link]
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National Institutes of Health (PMC). (2013). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Retrieved from:[Link]
-
Government of Canada Publications. (2009). New Substances Notification - OECD Test Guideline 105. Retrieved from:[Link]
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Korea University / Environmental Science & Technology. (2012). Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing. Retrieved from:[Link]
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- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. medchemexpress.com [medchemexpress.com]
- 6. eco.korea.ac.kr [eco.korea.ac.kr]
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- 8. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
